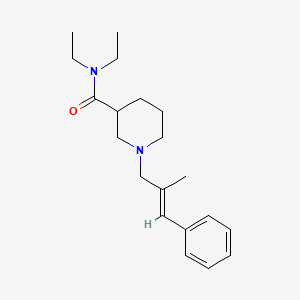![molecular formula C23H24BrNO2 B3851502 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol
Descripción general
Descripción
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol, also known as NAP, is a compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as BDNF and NGF. In addition, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function, protect dopaminergic neurons, reduce amyloid-beta accumulation, reduce brain damage, and improve functional recovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its neuroprotective properties, which make it a useful tool for studying various neurological diseases. However, one limitation of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol research, including studying its potential therapeutic applications in other neurological diseases such as multiple sclerosis and traumatic brain injury. In addition, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol and to optimize its dosing and delivery methods. Finally, the development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs with improved pharmacological properties may lead to the discovery of even more effective neuroprotective agents.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is a compound with potential therapeutic applications in various neurological diseases. Its neuroprotective properties make it a useful tool for studying these diseases in lab experiments. Further research is needed to fully understand its mechanism of action and optimize its dosing and delivery methods. The development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs may lead to the discovery of even more effective neuroprotective agents.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to protect dopaminergic neurons from degeneration. In ischemic stroke, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to reduce brain damage and improve functional recovery.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2/c1-27-22-11-6-17(20-4-2-3-5-21(20)22)16-25-14-12-23(26,13-15-25)18-7-9-19(24)10-8-18/h2-11,26H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCBYRKILOAYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)

![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)


![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
amino]ethanol](/img/structure/B3851479.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B3851493.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)
